N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,5-difluorobenzenesulfonamide
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Description
N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,5-difluorobenzenesulfonamide is a useful research compound. Its molecular formula is C14H15F2N3O3S and its molecular weight is 343.35. The purity is usually 95%.
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Scientific Research Applications
Spectroscopic and Molecular Structure Investigation
A detailed study by Mansour and Ghani (2013) on a structurally related compound explored its spectroscopic properties and molecular structure through experimental and quantum chemical calculations. The research demonstrated the molecule's stability, derived from hyperconjugative interactions and intramolecular hydrogen bond, emphasizing its potential in structural analysis and material science Mansour & Ghani, 2013.
Antimicrobial and Antituberculosis Applications
Ghorab et al. (2017) synthesized novel thiourea derivatives bearing the benzenesulfonamide moiety, inspired by antituberculosis pro-drugs, demonstrating significant activity against Mycobacterium tuberculosis. The structural-activity relationship analysis revealed that specific moieties contribute to the compound's potency, providing insights into designing effective antituberculosis agents Ghorab et al., 2017.
Pharmacokinetic Studies
Ohashi, Nakamura, and Yoshikawa (1999) developed a sensitive determination method for a similar compound, TA-0201, focusing on its pharmacokinetic properties in rats. Their research offers a framework for studying the absorption, distribution, metabolism, and excretion (ADME) of sulfonamide derivatives, contributing to the understanding of their behavior in biological systems Ohashi et al., 1999.
Anti-HIV Activity
Brzozowski and Sa̧czewski (2007) synthesized a series of sulfonamide derivatives as potential anti-HIV agents. Their in vitro studies showed promising anti-HIV-1 activity, highlighting the potential of sulfonamide derivatives in antiviral research Brzozowski & Sa̧czewski, 2007.
Computational and Theoretical Chemistry
Murthy et al. (2018) conducted a synthesis, characterization, and computational study on a newly synthesized sulfonamide molecule, showcasing the importance of computational methods in predicting molecular properties and interactions. This approach is crucial for the development of new materials and drugs by understanding their molecular structure and behavior Murthy et al., 2018.
Properties
IUPAC Name |
N-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)ethyl]-2,5-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3O3S/c1-9-10(2)17-8-19(14(9)20)6-5-18-23(21,22)13-7-11(15)3-4-12(13)16/h3-4,7-8,18H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFNGTCMVFQNSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CCNS(=O)(=O)C2=C(C=CC(=C2)F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.